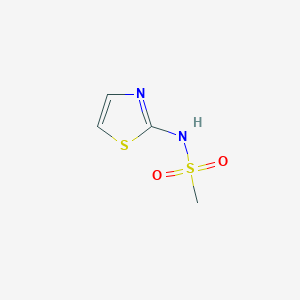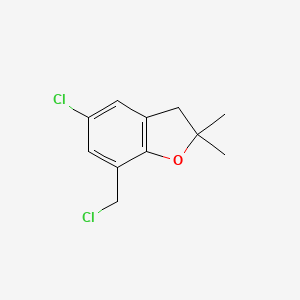![molecular formula C17H15BrN2O2 B13926486 Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide CAS No. 62235-58-9](/img/structure/B13926486.png)
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide: is a pyridinium salt that features a quinoline moiety and an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide typically involves the reaction of quinoline derivatives with ethyl bromoacetate in the presence of a base. The reaction is carried out under inert conditions to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding dihydropyridine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is used as a precursor in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and is employed in various organic transformations .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a potential therapeutic agent. Research is ongoing to explore its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The quinoline moiety plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
- 1-Benzyl-3-ethoxycarbonyl-pyridinium, bromide
- 1-(2-Ethoxycarbonyl-benzyl)-pyridinium, bromide
- 1-Methoxycarbonyl-3-methyl-pyridinium, bromide
Comparison: Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. Compared to other pyridinium salts, it exhibits higher stability and reactivity, making it more versatile in various applications .
Propiedades
Número CAS |
62235-58-9 |
|---|---|
Fórmula molecular |
C17H15BrN2O2 |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
ethyl 3-pyridin-1-ium-1-ylquinoline-2-carboxylate;bromide |
InChI |
InChI=1S/C17H15N2O2.BrH/c1-2-21-17(20)16-15(19-10-6-3-7-11-19)12-13-8-4-5-9-14(13)18-16;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GRJJDJVBPACFTQ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=NC2=CC=CC=C2C=C1[N+]3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


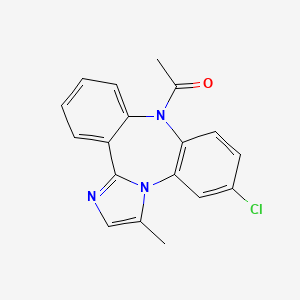
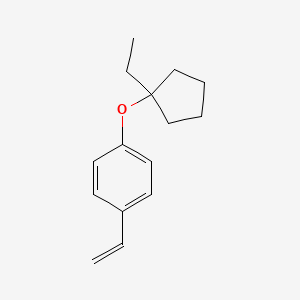
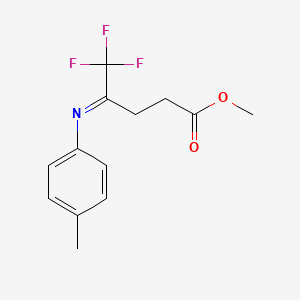
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)
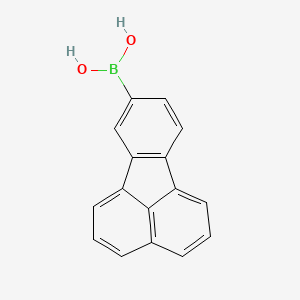
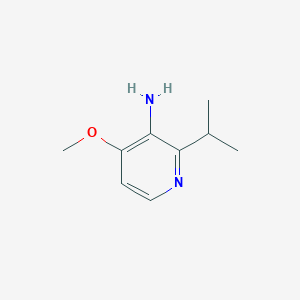
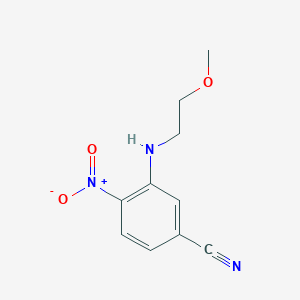
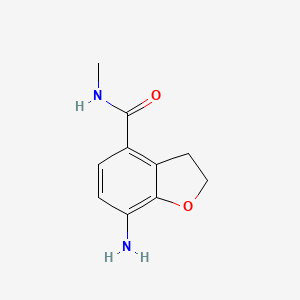
![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)
